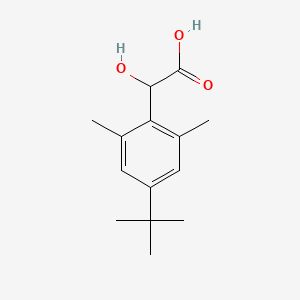
4-Tert-butyl-2,6-dimethylmandelic acid
Número de catálogo B8357657
Peso molecular: 236.31 g/mol
Clave InChI: MNDHJUSCJNFRLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08664428B2
Procedure details


A mixture of 47.2 g of 4-tert-butyl-2,6-dimethylmandelic acid [0.2 mol], 7 g of 37% strength hydrochloric acid, 9.3 g of red phosphorus and 33 g of KI in 150 ml of glacial acetic acid is heated at 100° C. for 16 hours. The excess of phosphorus is filtered off with suction and washed three times with in each case 70 ml of glacial acetic acid. The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar. The resulting residue is stirred in 180 ml of water and, by addition of about 215 g of 10% strength aqueous sodium hydroxide solution, dissolved. This solution is extracted twice with in each case 150 ml of methyl tert-butyl ether (MTBE) and then adjusted to pH 1 using 48% strength sulfuric acid. The precipitated solid is filtered off with suction, washed four times with in each case 50 ml of water and dried. This gives 37.2 g of 4-tert-butyl-2,6-dimethylphenylacetic acid in a purity of 99.1 GC area % (yield about 83.6% of theory).


[Compound]
Name
red phosphorus
Quantity
9.3 g
Type
reactant
Reaction Step One


Yield
83.6%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:15]=[C:14]([CH3:16])[C:8]([CH:9](O)[C:10]([OH:12])=[O:11])=[C:7]([CH3:17])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]([CH3:17])[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:14]([CH3:16])[CH:15]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
red phosphorus
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is stirred in 180 ml of water and, by addition of about 215 g of 10% strength aqueous sodium hydroxide solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The excess of phosphorus is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with in each case 70 ml of glacial acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution is extracted twice with in each case 150 ml of methyl tert-butyl ether (MTBE)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed four times with in each case 50 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)C)CC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
